4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid
Overview
Description
4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid is a compound that belongs to the class of boronic acids, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a piperazine ring substituted with an ethyl group and a carbonyl group, along with a fluorophenylboronic acid moiety. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as piperazine derivatives, have been reported to exhibit neuroprotective effects and are being explored as potential treatments for alzheimer’s disease . They have been found to inhibit acetylcholinesterase (AChE) activity, which plays a crucial role in the progression of Alzheimer’s disease .
Biochemical Pathways
It’s plausible that this compound might influence the cholinergic pathway, given the reported ache inhibitory activity of similar compounds .
Pharmacokinetics
It’s worth noting that piperazine, a compound structurally related to 4-(4-ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid, is known to have a protein binding of 60-70% .
Result of Action
Similar compounds have been reported to offer neuroprotection against aβ1-42 toxicity in various neuronal cell lines . This suggests that this compound might also have potential neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylene diamine with 1,2-dichloroethane in the presence of a base such as sodium hydroxide.
Introduction of the Ethyl Group: The ethyl group can be introduced by alkylation of the piperazine ring using ethyl bromide or ethyl iodide under basic conditions.
Carbonylation: The carbonyl group can be introduced by reacting the ethylpiperazine with phosgene or a suitable carbonylating agent.
Formation of the Fluorophenylboronic Acid Moiety: The fluorophenylboronic acid moiety can be synthesized by reacting 3-fluorophenylboronic acid with a suitable boronating agent.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the boronic acid moiety, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
Oxidation Products: Corresponding oxidized derivatives.
Reduction Products: Corresponding reduced derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the development of biochemical assays and as a probe in biological studies.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazine-1-carbonyl)-3-fluorophenylboronic acid
- 4-(4-Propylpiperazine-1-carbonyl)-3-fluorophenylboronic acid
- 4-(4-Butylpiperazine-1-carbonyl)-3-fluorophenylboronic acid
Uniqueness
4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group on the piperazine ring and the fluorophenylboronic acid moiety contribute to its unique reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[4-(4-ethylpiperazine-1-carbonyl)-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFN2O3/c1-2-16-5-7-17(8-6-16)13(18)11-4-3-10(14(19)20)9-12(11)15/h3-4,9,19-20H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDFNSYESGZIJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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